molecular formula C19H22ClN3O B315616 2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

Cat. No. B315616
M. Wt: 343.8 g/mol
InChI Key: BGVHQPOMPNPFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a member of benzamides.

Scientific Research Applications

  • Alzheimer’s Disease Treatment : A study synthesized derivatives of benzamides, including structures similar to 2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, revealing potential as therapeutic agents for Alzheimer’s disease treatment (Hussain et al., 2016).

  • Antibacterial Properties : Research on benzamide derivatives, closely related to the chemical , showed that these compounds, particularly their copper and cobalt complexes, exhibited significant antibacterial activity against various bacterial strains (Khatiwora et al., 2013).

  • Quality Control in Pharmaceutical Products : Another study developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, including compounds structurally similar to 2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. This method is valuable for quality control in pharmaceutical products (Ye et al., 2012).

  • Serotonin Receptor Agonism : A study synthesized derivatives of benzamide for evaluating their serotonin 4 receptor agonist activity. These compounds are used in promoting gastrointestinal motility, highlighting their potential therapeutic applications in gastrointestinal disorders (Sonda et al., 2003).

  • Antitubercular Activity : Research into benzamide derivatives demonstrated significant in vitro antitubercular activities, suggesting their potential use in developing treatments for tuberculosis (Nayak et al., 2016).

  • Dopamine D(3) Receptor Ligands : A study explored benzamide derivatives as potent and selective ligands for the dopamine D(3) receptor, indicating their potential use in neurological and psychiatric disorders (Leopoldo et al., 2002).

  • Anticancer Evaluation : Certain benzamide derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines, underscoring their potential in cancer treatment strategies (Ravinaik et al., 2021).

  • Metabolism in Antineoplastic Therapy : The metabolism of flumatinib, a tyrosine kinase inhibitor used in cancer therapy, was studied, including derivatives similar to 2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. Understanding the metabolism of such compounds is crucial in developing effective antineoplastic therapies (Gong et al., 2010).

  • Antimicrobial Evaluation : Benzamide derivatives were synthesized and evaluated for their antimicrobial activity, indicating their potential in combating microbial infections (Sethi et al., 2016).

  • HIV Entry Inhibition : A study on the CCR5 receptor-based mechanism of action of certain compounds, including benzamide derivatives, highlighted their potential as noncompetitive HIV entry inhibitors (Watson et al., 2005).

properties

Product Name

2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

2-chloro-4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H22ClN3O/c1-14-3-8-17(18(20)13-14)19(24)21-15-4-6-16(7-5-15)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24)

InChI Key

BGVHQPOMPNPFDV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)Cl

solubility

51.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 6
2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.